molecular formula C14H15FN4S B1437880 6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione CAS No. 1204298-00-9

6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione

Cat. No.: B1437880
CAS No.: 1204298-00-9
M. Wt: 290.36 g/mol
InChI Key: LSSJFXVAAONWRL-UHFFFAOYSA-N
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Description

6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring with a thione group, making it a versatile scaffold for drug design and development.

Biochemical Analysis

Biochemical Properties

6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound interacts with ENTs, specifically ENT1 and ENT2, by binding to their active sites and inhibiting their function. This inhibition is non-competitive and irreversible, meaning that the compound reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . The presence of a halogen substitute in the fluorophenyl moiety is essential for its inhibitory effects .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting nucleoside transport, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of nucleoside transport can lead to altered adenosine levels, impacting signaling pathways that regulate inflammation, cell proliferation, and apoptosis . Additionally, the compound has been shown to reduce cell viability in certain cell lines, indicating its potential cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly ENTs. The compound binds to the active sites of ENT1 and ENT2, leading to their inhibition. This binding is facilitated by the presence of the fluorophenyl group, which enhances the compound’s affinity for the transporters . The inhibition of ENTs by this compound results in decreased nucleoside uptake, which can subsequently affect various cellular processes, including gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its long-term effects on cellular function have been noted. For example, prolonged exposure to the compound can lead to sustained inhibition of nucleoside transport, resulting in long-term alterations in cellular metabolism and gene expression . Additionally, the compound’s irreversible inhibition of ENTs suggests that its effects may persist even after its removal from the experimental environment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, it can induce toxic effects, including reduced cell viability and potential organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on ENTs . Careful dosage optimization is necessary to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . Its inhibition of ENTs affects the availability of nucleosides for nucleotide synthesis, which can impact various metabolic processes, including DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s interaction with ENTs plays a key role in its cellular localization and accumulation . Additionally, its distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with ENTs and other cellular components. The compound is localized to cellular membranes where ENTs are present, facilitating its inhibitory effects on nucleoside transport . Post-translational modifications and targeting signals may also influence its localization to specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorophenylpiperazine with a pyrimidine derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The compound can be reduced to remove the thione group, forming a corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione is unique due to its specific combination of a fluorophenyl group, piperazine ring, and pyrimidine-thione structure. This unique arrangement allows for distinct interactions with biological targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4S/c15-11-3-1-2-4-12(11)18-5-7-19(8-6-18)13-9-14(20)17-10-16-13/h1-4,9-10H,5-8H2,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSJFXVAAONWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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